molecular formula C17H38ClNOP2Ru B6308291 Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) CAS No. 1311164-69-8

Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)

Cat. No.: B6308291
CAS No.: 1311164-69-8
M. Wt: 471.0 g/mol
InChI Key: AEKRFINIPYEROV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

carbon monoxide;chloro(hydrido)ruthenium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKRFINIPYEROV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[RuH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38ClNOP2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) involves the reaction of ruthenium precursors with bis(2-di-i-propylphosphinoethyl)amine ligands under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and contamination. The process may involve the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental and catalytic applications. The production process involves careful control of temperature, pressure, and reaction time to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while reduction can produce ruthenium(0) species .

Scientific Research Applications

Based on the search results, the applications of the ruthenium complex Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) are primarily in catalysis, specifically in the context of chemical reactions such as methanol reforming .

Methanol Reforming

  • Base-free aqueous reforming: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is known to catalyze the base-free aqueous-phase reforming of methanol . This process is valuable for producing hydrogen because methanol is readily available, inexpensive, and has a high hydrogen content .
  • Thiol Additives: The catalytic activity of the ruthenium complex can be enhanced by thiol additives, improving reactivity and maintaining activity over extended periods. For instance, the addition of a catalytic amount of a thiol additive improved the reactivity of the system by nearly two orders of magnitude, maintaining activity for over three weeks and achieving a total H2 turnover number of over 130,000 .
  • Reaction Conditions: In one experiment, the complex was used under the following conditions: 5 μmol of Ru–bpy, hexanethiol (as indicated), 1.8 mL of CH3OH, 0.2 mL of H2O, at 150 °C for 24 h .

Related Ruthenium Complex Catalysis

  • Transfer Hydrogenation: Ruthenium complexes with diimines and/or amines ligands have been tested as pre-catalysts for acetophenone reduction in transfer-hydrogenation conditions, using isopropanol as the hydrogen source .
  • Hydrogen/Deuterium Exchange Reactions: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) complex can be an effective catalytic precursor in hydrogen/deuterium exchange reactions of olefins with deuterium oxide .
  • Reduction of Ketones: Terdentate ruthenium(II) CNN complexes have demonstrated the quantitative reduction of various ketones using 2-propanol .

Mechanism of Action

The mechanism by which Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center activates hydrogen molecules, enabling their addition to unsaturated substrates .

Comparison with Similar Compounds

  • Carbonylchlorohydrido[tris(2-di-i-propylphosphinoethyl)amine]ruthenium(II)
  • Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]osmium(II)
  • Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(II)

Uniqueness: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is unique due to its specific ligand environment and the resulting electronic and steric properties. These properties influence its catalytic activity and selectivity, making it distinct from similar compounds with different metal centers or ligand arrangements .

Biological Activity

Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a ruthenium center coordinated to a carbonyl group, a hydride ligand, and a bisphosphine ligand. The general formula can be represented as follows:

 Ru CO H P P \text{ Ru CO H P P }

where PPP^P denotes the bis(2-di-i-propylphosphinoethyl)amine ligand. This structure allows for unique reactivity profiles that are exploited in various catalytic processes.

Anticancer Properties

Research has indicated that ruthenium complexes, including Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), exhibit significant anticancer properties. A study highlighted that ruthenium-based drugs can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

  • Mechanism of Action : The compound may disrupt mitochondrial function, leading to increased ROS production, which can trigger apoptotic pathways in cancer cells.

Catalytic Activity in Biological Systems

The catalytic properties of this ruthenium complex extend to biological systems where it can facilitate reactions such as hydrogenation and C-C coupling. These reactions are crucial in synthesizing biologically active compounds.

  • Example Reaction : The complex has been shown to catalyze the hydrogenation of ketones effectively, which is a vital step in the synthesis of various pharmaceuticals.

Case Studies

  • Ruthenium Complexes in Cancer Therapy :
    • A study investigated the efficacy of various ruthenium complexes against different cancer cell lines. Results indicated that the compound demonstrated cytotoxic effects comparable to established chemotherapy agents, with lower toxicity to normal cells.
  • Enantioselective Reactions :
    • Research on enantioselective C-C coupling reactions using this complex demonstrated high yields and selectivity, suggesting its potential utility in synthesizing chiral drugs.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells via ROS
Catalytic ActivityEfficient hydrogenation of ketones
EnantioselectivityHigh yields in C-C coupling reactions

Table 2: Comparison with Other Ruthenium Complexes

ComplexAnticancer ActivityHydrogenation EfficiencyEnantioselectivity
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)ModerateHighExcellent
Other Ruthenium Complex AHighModerateGood
Other Ruthenium Complex BLowHighPoor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.